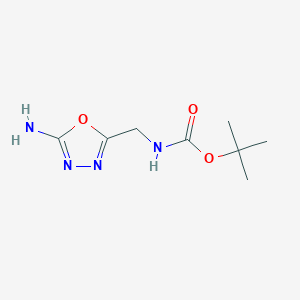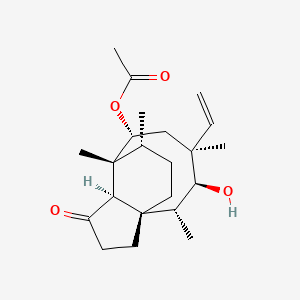
3-Chloro-8-ethynylisoquinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Quinoline Ring Systems : Research has highlighted the synthesis of quinoline ring systems, such as 2-chloroquinoline-3-carbaldehyde and related analogs, which are closely related to 3-Chloro-8-ethynylisoquinoline. These compounds are used in constructing fused or binary quinoline-cored heterocyclic systems, underscoring their importance in synthetic chemistry (Hamama et al., 2018).
Antimicrobial and Antimycotic Activity : Some chloroquinoline derivatives have demonstrated significant antimicrobial and antimycotic activity. This includes compounds like 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which have shown strong inhibition against various microorganisms, indicating the potential of 3-Chloro-8-ethynylisoquinoline in similar applications (Cziáky et al., 1996).
Synthesis of Azo Dyes and Optoelectronic Applications : Research into the synthesis and characterization of new azo dyes derived from chloroquinolines, such as 5-chloro-8-hydroxyquinoline, has been conducted. These dyes exhibit significant influence on the electron absorption spectra and have potential in optoelectronic applications (Mirsadeghi et al., 2022).
Chemical Sensor Applications : Chloroquinoline compounds have been studied for their potential use as chemical sensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been shown to selectively respond to Cd2+ ions, which could be useful in measuring cadmium concentrations in various environmental and food contexts (Prodi et al., 2001).
Biodegradation by Bacteria : Bacteria capable of degrading chloroquinoline compounds have been isolated, demonstrating the potential of these compounds in biodegradation and environmental cleanup. This includes the degradation of 3-chloroquinoline-8-carboxylic acid by specific strains of Pseudomonas (Tibbles et al., 1989).
Direcciones Futuras
Isoquinoline derivatives have shown potential in various fields, particularly in medicinal chemistry . They have been studied for their antimicrobial, anticancer, and antifungal effects . Therefore, “3-Chloro-8-ethynylisoquinoline”, as an isoquinoline derivative, may also hold potential for future research in these areas.
Propiedades
IUPAC Name |
3-chloro-8-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-6-11(12)13-7-10(8)9/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKKWVODNYXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-8-ethynylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)

![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)



![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)
![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)
![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)


